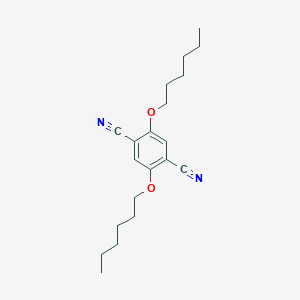
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-EG6 is a benzothiazole derivative that has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in various cellular processes.
Wirkmechanismus
The mechanism of action of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide involves the inhibition of the activity of several enzymes, including protein kinases, histone acetyltransferases, and other enzymes involved in various cellular processes. This compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to their substrates.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and survival of cancer cells by inhibiting the activity of AKT. This compound has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of PAK4. In addition, this compound has been shown to inhibit the expression of several genes involved in cancer progression by inhibiting the activity of p300.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in lab experiments is its specificity for certain enzymes, such as AKT and PAK4. This specificity allows researchers to study the effects of inhibiting these enzymes on various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity to cells. Researchers must carefully monitor the concentration of this compound used in experiments to avoid cell death.
Zukünftige Richtungen
There are several future directions for the use of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in scientific research. For example, researchers could investigate the effects of this compound on other enzymes involved in various cellular processes. In addition, researchers could investigate the potential use of this compound in combination with other inhibitors or chemotherapeutic agents to enhance its therapeutic effects. Finally, researchers could investigate the potential use of this compound in animal models to further understand its therapeutic potential.
Synthesemethoden
The synthesis of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide involves the reaction of this compound with ethylene glycol. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under reflux conditions. The resulting product is a white solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to have potential therapeutic applications in several areas of scientific research. For example, this compound has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the activity of PAK4, which is involved in the regulation of cell migration and invasion. In addition, this compound has been shown to inhibit the activity of the histone acetyltransferase, p300, which is involved in the regulation of gene expression.
Eigenschaften
Molekularformel |
C13H10N4OS |
|---|---|
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
2-amino-N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4OS/c14-11-8(4-3-7-15-11)12(18)17-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H2,14,15)(H,16,17,18) |
InChI-Schlüssel |
WERKVBGYXJYQHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)

![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)

![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)



![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
